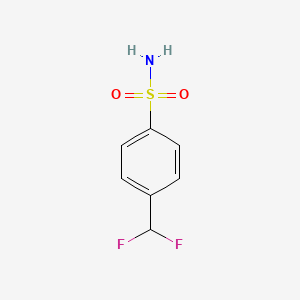
1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine is an organic compound that features a piperidine ring substituted with a 3-nitrobenzoyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine can be synthesized through a multi-step process involving the following key steps:
Formation of 3-nitrobenzoyl chloride: This can be achieved by reacting 3-nitrobenzoic acid with thionyl chloride under reflux conditions.
Acylation of piperidine: The 3-nitrobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form 1-(3-nitrobenzoyl)piperidine.
Introduction of trifluoromethyl group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 1-(3-Aminobenzoyl)-3-(trifluoromethyl)piperidine.
Substitution: Various substituted piperidine derivatives.
Hydrolysis: 3-nitrobenzoic acid and 3-(trifluoromethyl)piperidine.
Applications De Recherche Scientifique
1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Chemical Biology: It can be used as a probe to study biological processes involving nitrobenzoyl and trifluoromethyl groups.
Mécanisme D'action
The mechanism of action of 1-(3-nitrobenzoyl)-3-(trifluoromethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrobenzoyl group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability.
Comparaison Avec Des Composés Similaires
1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine can be compared with similar compounds such as:
1-(3-Nitrobenzoyl)piperidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(3-Aminobenzoyl)-3-(trifluoromethyl)piperidine: The amino group can introduce different reactivity and potential biological activity compared to the nitro group.
3-(Trifluoromethyl)piperidine: Lacks the benzoyl group, which may affect its overall stability and reactivity.
The uniqueness of this compound lies in the combination of the nitrobenzoyl and trifluoromethyl groups, which impart distinct chemical and physical properties to the compound.
Propriétés
IUPAC Name |
(3-nitrophenyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c14-13(15,16)10-4-2-6-17(8-10)12(19)9-3-1-5-11(7-9)18(20)21/h1,3,5,7,10H,2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVKXRSRDUYZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2919451.png)
![2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2919452.png)

![Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2919455.png)
![2-methyl-1-(4-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine](/img/structure/B2919457.png)
![5-Fluoro-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B2919459.png)
![2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B2919460.png)


![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/new.no-structure.jpg)
![6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B2919468.png)



